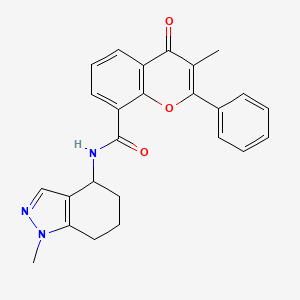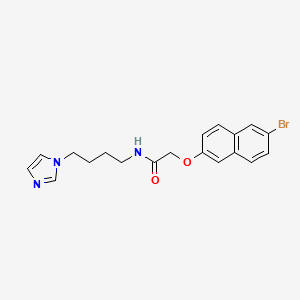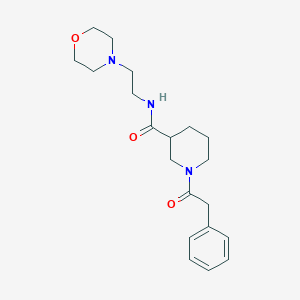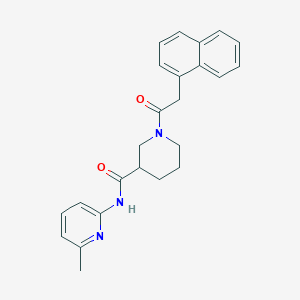![molecular formula C25H32N4O2 B7551311 N-[1-(1-adamantyl)ethyl]-3-(3-imidazol-1-ylpropanoylamino)benzamide](/img/structure/B7551311.png)
N-[1-(1-adamantyl)ethyl]-3-(3-imidazol-1-ylpropanoylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-adamantyl)ethyl]-3-(3-imidazol-1-ylpropanoylamino)benzamide, commonly known as AEB071, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
AEB071 is a selective inhibitor of protein kinase C (PKC) that binds to the regulatory domain of PKC, preventing its activation. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, AEB071 can modulate these cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
AEB071 has been shown to have several biochemical and physiological effects, including the inhibition of PKC activity, the reduction of cytokine production, and the modulation of cellular processes such as cell proliferation, differentiation, and apoptosis. AEB071 has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
AEB071 has several advantages for lab experiments, including its high selectivity for PKC and its favorable safety profile. However, AEB071 also has some limitations, including its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research on AEB071, including the development of more potent and selective PKC inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its combination with other drugs for synergistic effects. Additionally, further studies are needed to understand the potential long-term effects of AEB071 and its mechanism of action in different cellular contexts.
Synthesemethoden
The synthesis of AEB071 involves several steps, including the reaction of 1-adamantylamine with ethyl bromoacetate, followed by the reaction of the resulting product with 3-(1H-imidazol-1-yl)propanoic acid. The final step involves the reaction of the intermediate product with 3-aminobenzamide to yield AEB071.
Wissenschaftliche Forschungsanwendungen
AEB071 has been studied extensively for its potential therapeutic applications in various diseases, including multiple sclerosis, psoriasis, and cancer. In multiple sclerosis, AEB071 has been shown to reduce the number of inflammatory cells in the central nervous system, leading to a reduction in disease activity. In psoriasis, AEB071 has been shown to reduce the production of cytokines that are responsible for the inflammatory response. In cancer, AEB071 has been shown to inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-3-(3-imidazol-1-ylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-17(25-13-18-9-19(14-25)11-20(10-18)15-25)27-24(31)21-3-2-4-22(12-21)28-23(30)5-7-29-8-6-26-16-29/h2-4,6,8,12,16-20H,5,7,9-11,13-15H2,1H3,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNCYDLDLIPNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=CC=C4)NC(=O)CCN5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Furan-2-carbonyl)piperidin-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7551230.png)
![N-[[6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3,4-dimethylbenzamide](/img/structure/B7551236.png)


![N-[3-(furan-2-ylmethoxymethyl)phenyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551257.png)

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7551270.png)
![1-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbonyl)-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7551289.png)

![N-[4-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7551303.png)
![2-(Furan-2-yl)-5-[4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7551312.png)

![1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole](/img/structure/B7551319.png)
![6-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7551338.png)